molecular formula C23H20N4 B2565198 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline CAS No. 477888-86-1

2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline

Cat. No.: B2565198
CAS No.: 477888-86-1
M. Wt: 352.441
InChI Key: MPAIPRXBGMUTJK-LFVJCYFKSA-N
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Description

| 2-Benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is a synthetically derived quinoxaline hydrazone compound that serves as a valuable scaffold in medicinal chemistry and chemical biology research. Its core structure is based on the quinoxaline heterocycle, which is known for its diverse biological activities and its role as a privileged structure in drug discovery. The compound's primary research applications stem from its potential as a kinase inhibitor. Quinoxaline derivatives are frequently investigated for their ability to interact with the ATP-binding sites of various protein kinases, which are critical targets in oncology and inflammatory disease research. The specific substitution pattern of this molecule, featuring a benzyl group and a (E)-hydrazone moiety with a p-tolyl group, is designed to modulate selectivity and potency towards specific kinase families. Researchers utilize this compound to probe intracellular signaling pathways, study enzyme kinetics, and develop structure-activity relationships (SAR) for novel therapeutic agents. Its hydrazone linker also provides a potential site for further chemical modification, making it a versatile intermediate in the synthesis of more complex chemical libraries for high-throughput screening. Ongoing investigations explore its utility in targeting specific oncogenic kinases, with studies suggesting quinoxaline cores can exhibit activity against receptors like VEGFR2 and EGFR, which are pivotal in angiogenesis and tumor proliferation. Furthermore, the structural motif present in this compound is also explored in the development of antimicrobial agents and materials science, particularly in the synthesis of organic semiconductors and metal-chelating ligands due to the electron-accepting properties of the quinoxaline unit and the coordinating ability of the hydrazone functionality.

Properties

IUPAC Name

3-benzyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-17-11-13-19(14-12-17)16-24-27-23-22(15-18-7-3-2-4-8-18)25-20-9-5-6-10-21(20)26-23/h2-14,16H,15H2,1H3,(H,26,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAIPRXBGMUTJK-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoxaline derivative.

    Formation of the Hydrazone: The final step involves the reaction of the quinoxaline derivative with 4-methylbenzaldehyde and hydrazine hydrate to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Condensation Reactions of the Hydrazine Moiety

The hydrazine group (-NH-N=CH-) undergoes selective condensation with carbonyl compounds. Key findings include:

ReactantConditionsProduct StructureYieldSource
ThiosemicarbazideReflux in EtOH (AcOH catalyst)Bis-thiazole derivatives with retained quinoxaline core72–85%
4-Hydroxy benzaldehydeAcetonitrile, 30h reflux4-(2-Methyl quinoxaline-3-yloxy)benzaldehyde intermediate68%
Substituted aminesReflux in dry THFSchiff base derivatives (e.g., N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)55–78%

These reactions demonstrate the hydrazine group’s nucleophilicity, enabling the formation of heterocyclic systems like thiazoles and imines .

Catalytic Coupling Reactions

The quinoxaline core participates in iron-catalyzed C–C bond formation:

  • Fe/TBHP System : Reacts with cyclic ethers (e.g., THF) under FeCl₃ catalysis and tert-butyl hydroperoxide (TBHP) to yield pyrrolo[1,2-α]quinoxalines .

    • Mechanism : Cleavage of the ether’s C–O bond followed by radical recombination.

    • Yield Improvement : Addition of CF₃SO₃H increases yield from 46% to 94% .

  • Pyridine-Catalyzed Reactions : Facilitates condensation with α-dicarbonyl compounds (e.g., phenacyl halides) to form extended quinoxaline derivatives .

Substituent-Dependent Reactivity

The benzyl and 4-methylphenyl groups influence regioselectivity and electronic effects:

Substituent PositionReaction PartnerObserved Effect
Benzyl (C-2)ThiosemicarbazonesStabilizes transition states via π-π stacking, enhancing thiazole cyclization
4-Methylphenyl (C-3')Electrophilic reagentsDirects electrophilic substitution to para positions due to steric shielding

Example : Bromination with NBS/p-TsOH selectively targets the acetylphenoxy side chain over the quinoxaline ring .

Antimicrobial Activity Correlation

Derivatives synthesized via these reactions show structure-dependent bioactivity:

DerivativeStructural ModificationMIC Against S. aureus (μg/mL)
8b Bis-thiazole near quinoxaline core12.5
10b Bis-thiazole distal to core62.5

Proximity of bis-thiazole groups to the quinoxaline core enhances antibacterial potency by 5-fold .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The hydrazone bond (-N=CH-) cleaves in 6M HCl at 80°C, yielding 3-benzylquinoxalin-2-amine and 4-methylbenzaldehyde .

  • Basic Conditions : Stable in NaOH (pH < 12), but degrades at pH > 12 via quinoxaline ring opening .

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing biologically active heterocycles. Future studies should explore its potential in photochemical reactions or metal-organic frameworks.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Quinoxaline derivatives, including 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline, have shown significant antimicrobial properties. A study indicated that compounds with similar structural features exhibited activity against various bacterial strains. This suggests that the compound could be explored further for potential use in treating infections.

2. Antitumor Properties
Research has demonstrated that quinoxaline derivatives can exhibit antitumor activity. For instance, studies involving related compounds have shown efficacy against different cancer cell lines, indicating that 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline may also possess similar properties. Its unique structure may enhance its effectiveness compared to simpler derivatives .

3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Quinoxaline derivatives have been investigated for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate hydrazines and quinoxaline derivatives.
  • Reflux Methods : Refluxing the reactants in solvents like acetonitrile or ethanol has been shown to yield the target compound effectively.

These synthetic routes not only provide the desired compound but also allow for modifications that could enhance its biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of quinoxaline derivatives in various applications:

Study Findings Biological Activity
Study ADemonstrated significant antimicrobial effects against Gram-positive bacteriaAntimicrobial
Study BShowed promising results in inhibiting tumor growth in specific cancer cell linesAntitumor
Study CHighlighted anti-inflammatory properties through inhibition of cytokine productionAnti-inflammatory

These findings underline the potential of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline as a versatile compound in medicinal chemistry.

Mechanism of Action

The mechanism by which 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline exerts its effects involves several molecular targets and pathways:

    Interaction with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, causing oxidative stress and cell damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s hydrazone moiety is a common feature in bioactive quinoxaline derivatives. A structurally similar compound, 2-[(E)-2-(3,4-dichlorobenzylidene)hydrazin-1-yl]quinoxaline (C₁₅H₁₀Cl₂N₄), shares the quinoxaline core and hydrazone side chain but differs in substituents (dichlorophenyl vs. methylphenyl). Key crystallographic data from highlight differences in unit cell parameters:

Property Target Compound (Hypothetical) 2-[(E)-2-(3,4-Dichlorobenzylidene)hydrazin-1-yl]quinoxaline
Molecular Formula C₂₃H₂₀N₄ C₁₅H₁₀Cl₂N₄
Space Group Not Reported Monoclinic (P2₁/c)
Unit Cell Volume (ų) Not Reported 1380.12
β Angle (°) Not Reported 96.043

The dichlorinated analog exhibits π-π interactions and N–H···Cl hydrogen bonding, which may enhance crystallinity and stability compared to the methylphenyl-substituted target compound .

Biological Activity

2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is a complex organic compound belonging to the quinoxaline class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a quinoxaline core with a hydrazine moiety and a substituted benzyl group, potentially enhancing its biological efficacy compared to simpler derivatives.

  • Molecular Formula : C23H20N4
  • Molecular Weight : 352.44 g/mol
  • IUPAC Name : 4-methylbenzaldehyde (3-benzyl-2-quinoxalinyl)hydrazone

Biological Activities

Quinoxaline derivatives, including 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline, exhibit a range of biological activities:

  • Anticancer Activity :
    • Research indicates that quinoxaline derivatives can inhibit tumor cell proliferation. For example, compounds structurally related to 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline have shown significant cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells and MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
  • Antimicrobial Activity :
    • Quinoxalines are known for their antimicrobial properties. In studies, derivatives similar to 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Inhibition of Enzymes :
    • Some studies have reported that quinoxaline derivatives can inhibit enzymes such as monoamine oxidases and acetylcholinesterase, which are crucial in various physiological processes and disease states .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is believed to enhance its biological activity. The presence of the hydrazine group and the substituted benzyl moiety contributes to its interaction with biological targets, increasing binding affinity and specificity.

Comparative Table of Related Compounds

Compound NameStructureBiological Activity
2-(4-Methylphenyl)quinoxalineSimilar core structureAntimicrobial
3-BenzylquinoxalineLacks hydrazine moietyAntitumor
6-MethoxyquinoxalineDifferent substituentAnti-inflammatory
2-benzyl-3-(E)-[4-methylphenyl]hydrazoneTarget compoundAnticancer, Antimicrobial

Case Studies

  • Anticancer Studies : A study evaluating various quinoxaline derivatives showed that those with similar structural features to 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline exhibited IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines, indicating strong anticancer potential comparable to doxorubicin .
  • Antimicrobial Efficacy : In another study, synthesized quinoxalines were tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant inhibition at low concentrations (0.88 μg mm^-2), highlighting their potential as antimicrobial agents .

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing 2-benzyl-3-[(E)-hydrazinyl]quinoxaline derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between quinoxaline precursors and hydrazine derivatives. For example, hydrazinylquinoxalines are synthesized by reacting 3-hydrazinylquinoxaline with substituted benzaldehydes under reflux in ethanol, catalyzed by glacial acetic acid. Purification is achieved via recrystallization or column chromatography . For analogous compounds, multi-step protocols may include cyclization of thiosemicarbazones with dichloroacetone in acetone at 60°C .

Q. How is the structural elucidation of this compound performed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker AXS), and data collection is performed at low temperatures (e.g., 150 K). The SHELX suite (SHELXD for solution, SHELXL for refinement) is used to solve and refine the structure. Key parameters include unit cell dimensions (e.g., monoclinic P21/cP2_1/c, a=16.0284a = 16.0284 Å) and hydrogen-bonding interactions (e.g., N–H···π, π–π stacking), which are validated using tools like PLATON .

Q. What biological activities are reported for this class of quinoxaline derivatives?

  • Methodological Answer : These compounds are evaluated for anticancer activity via in vitro assays (e.g., MTT against HeLa or MCF-7 cell lines). The (E)-hydrazone moiety enhances interaction with biological targets, such as topoisomerase II or kinase inhibitors. Dose-response curves and IC50_{50} values are calculated to assess potency .

Advanced Research Questions

Q. How can researchers optimize low yields in the condensation step during synthesis?

  • Methodological Answer : Yield optimization involves screening reaction conditions:

  • Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility.
  • Catalyst : Glacial acetic acid or p-toluenesulfonic acid (PTSA) can accelerate imine formation.
  • Temperature : Reflux at 80–100°C for 12–24 hours ensures completion (monitored by TLC). Microwave-assisted synthesis reduces reaction time .

Q. How to resolve contradictions between computational docking studies and experimental binding affinity data?

  • Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects. Strategies include:

  • Re-docking : Use multiple software (AutoDock, GOLD) with flexible ligand conformations.
  • MD Simulations : Run 100-ns molecular dynamics to assess stability of ligand-receptor complexes.
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative binding constants .

Q. What challenges arise in refining crystal structures of hydrazinylquinoxalines using SHELXL?

  • Methodological Answer : Challenges include:

  • Disorder : Aryl groups may exhibit rotational disorder; use PART and ISOR commands to model.
  • Twining : For twinned crystals (e.g., pseudo-merohedral twinning), apply TWIN/BASF refinement.
  • Hydrogen Atoms : Position hydrazine H atoms using HFIX or DFIX constraints based on geometric validation .

Q. How do π–π interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : π–π stacking (e.g., centroid distances of 3.6–3.8 Å) between quinoxaline and tolyl groups enhances thermal stability (confirmed by TGA) and solubility profiles. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% C···C contacts) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Contradictions may stem from cell-specific uptake or metabolic activation. Normalize data to controls (e.g., untreated cells) and validate via:

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Proteomics : Identify differential expression of drug efflux pumps (e.g., P-gp) via Western blot .

Experimental Design Considerations

Q. What controls are critical in biological assays for hydrazinylquinoxalines?

  • Methodological Answer : Include:

  • Positive Controls : Doxorubicin for cytotoxicity, Tamoxifen for estrogen receptor studies.
  • Solvent Controls : DMSO (<0.1% v/v) to rule out solvent toxicity.
  • Blind Trials : Double-blinded assays to minimize bias in IC50_{50} determination .

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